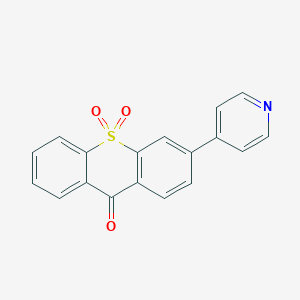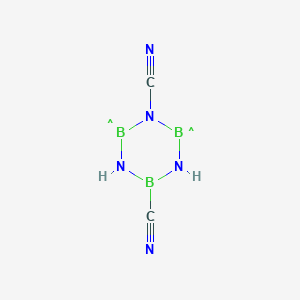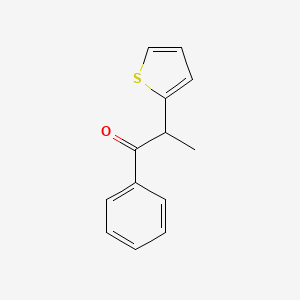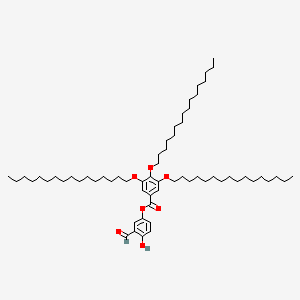
9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide is a chemical compound with the molecular formula C18H11NO3S and a molecular weight of 321.3498 g/mol . This compound is known for its unique structure, which includes a thioxanthene core with a pyridinyl substituent and two oxygen atoms at the 10th position, forming a dioxide .
Vorbereitungsmethoden
The synthesis of 9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thioxanthene Core: The initial step involves the formation of the thioxanthene core through a cyclization reaction.
Introduction of Pyridinyl Group: The pyridinyl group is introduced via a substitution reaction, often using a pyridine derivative as the reagent.
Oxidation to Form Dioxide: The final step involves the oxidation of the thioxanthene core to introduce the two oxygen atoms at the 10th position, forming the dioxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity .
Analyse Chemischer Reaktionen
9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, often using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used but may include various oxidized or reduced derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide involves its interaction with molecular targets and pathways within cells. The compound can act as an oxidizing or reducing agent, influencing cellular redox states. It may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide include other thioxanthene derivatives and pyridinyl-substituted compounds. These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of a thioxanthene core with a pyridinyl group and two oxygen atoms at the 10th position, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
890045-61-1 |
|---|---|
Molekularformel |
C18H11NO3S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
10,10-dioxo-3-pyridin-4-ylthioxanthen-9-one |
InChI |
InChI=1S/C18H11NO3S/c20-18-14-3-1-2-4-16(14)23(21,22)17-11-13(5-6-15(17)18)12-7-9-19-10-8-12/h1-11H |
InChI-Schlüssel |
FFIZDPPPZVISJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one](/img/structure/B12605025.png)
![N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12605027.png)
![4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605028.png)
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)


![Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12605044.png)

![[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile](/img/structure/B12605053.png)
![Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate](/img/structure/B12605061.png)
![1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12605092.png)
![2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12605100.png)
![2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene](/img/structure/B12605110.png)

